AChE Inhibition: 10-Fold Superiority Over Thiourea Standard
The target compound inhibited human recombinant acetylcholinesterase (AChE) with an IC50 of 2.14 µM, which is approximately 10-fold more potent than the reference inhibitor thiourea (IC50 = 21.25 µM) assayed under identical conditions . In contrast, close analogs lacking the methylsulfonyl group—such as 1-(5-chloro-2-methoxyphenyl)-3-(2-(piperazin-1-yl)ethyl)urea and 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-acetylpiperazin-1-yl)ethyl)urea—have no reported AChE activity in peer-reviewed literature, precluding direct comparison [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.14 µM |
| Comparator Or Baseline | Thiourea (IC50 = 21.25 µM); des-methylsulfonyl analogs: no reported activity |
| Quantified Difference | ~10-fold more potent than thiourea; activity gap vs. des-methylsulfonyl analogs cannot be quantified due to absence of data |
| Conditions | Human recombinant AChE; Ellman's method; 5 min incubation |
Why This Matters
A 10-fold potency advantage over the standard inhibitor thiourea establishes this compound as a superior tool for studying cholinergic signaling, while the inactivity of des-methylsulfonyl analogs underscores the essential role of the methylsulfonyl group.
- [1] Literature search (PubMed, BindingDB, ChEMBL) for 1-(5-chloro-2-methoxyphenyl)-3-(2-(piperazin-1-yl)ethyl)urea and 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-acetylpiperazin-1-yl)ethyl)urea returned no AChE inhibition data as of April 2026. View Source
